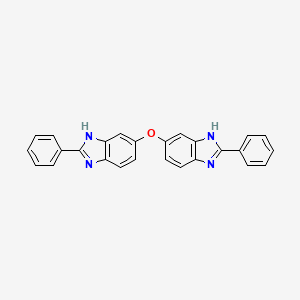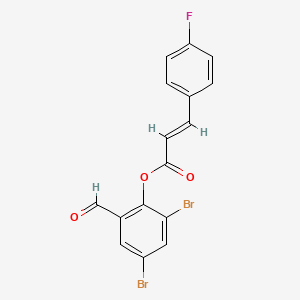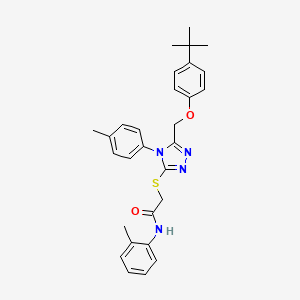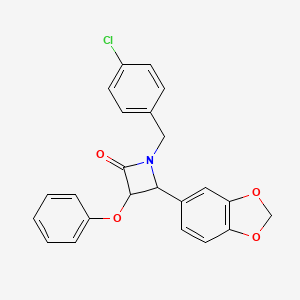
6,6'-oxybis(2-phenyl-1H-benzimidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PHENYL-6-[(2-PHENYL-1H-1,3-BENZIMIDAZOL-6-YL)OXY]-1H-1,3-BENZIMIDAZOLE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a unique structure with two benzimidazole rings connected via an oxygen atom and substituted with phenyl groups, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 2-PHENYL-6-[(2-PHENYL-1H-1,3-BENZIMIDAZOL-6-YL)OXY]-1H-1,3-BENZIMIDAZOLE typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidation agent in a solvent mixture under mild conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzimidazole ring. Industrial production methods may involve similar synthetic routes but optimized for higher yields and efficiency.
Chemical Reactions Analysis
2-PHENYL-6-[(2-PHENYL-1H-1,3-BENZIMIDAZOL-6-YL)OXY]-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups and benzimidazole rings can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include acids, bases, and halogenating agents.
Scientific Research Applications
2-PHENYL-6-[(2-PHENYL-1H-1,3-BENZIMIDAZOL-6-YL)OXY]-1H-1,3-BENZIMIDAZOLE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-PHENYL-6-[(2-PHENYL-1H-1,3-BENZIMIDAZOL-6-YL)OXY]-1H-1,3-BENZIMIDAZOLE involves its interaction with various molecular targets and pathways. In anticancer research, it has been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. The compound may also interact with specific enzymes and receptors, disrupting cellular processes essential for the survival and growth of cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-PHENYL-6-[(2-PHENYL-1H-1,3-BENZIMIDAZOL-6-YL)OXY]-1H-1,3-BENZIMIDAZOLE include other benzimidazole derivatives such as:
- 6-chloro-2-phenethyl-1H-benzimidazole
- 5,6-dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole
- 6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical properties . The unique structure of 2-PHENYL-6-[(2-PHENYL-1H-1,3-BENZIMIDAZOL-6-YL)OXY]-1H-1,3-BENZIMIDAZOLE, with its dual benzimidazole rings and phenyl substitutions, distinguishes it from other benzimidazole derivatives and contributes to its specific pharmacological profile.
Properties
Molecular Formula |
C26H18N4O |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-phenyl-6-[(2-phenyl-3H-benzimidazol-5-yl)oxy]-1H-benzimidazole |
InChI |
InChI=1S/C26H18N4O/c1-3-7-17(8-4-1)25-27-21-13-11-19(15-23(21)29-25)31-20-12-14-22-24(16-20)30-26(28-22)18-9-5-2-6-10-18/h1-16H,(H,27,29)(H,28,30) |
InChI Key |
WKXRIOWEJGUTQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)OC4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-di-tert-butyl-4-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-yl)phenol](/img/structure/B11086432.png)

![N-[(2E)-3-ethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]ethanamine](/img/structure/B11086451.png)
![4-{[(3Z)-5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11086459.png)

![2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate](/img/structure/B11086475.png)


![4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B11086488.png)

![3-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide](/img/structure/B11086496.png)

![N-benzyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11086505.png)

